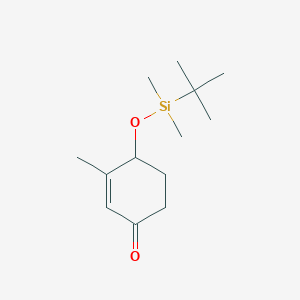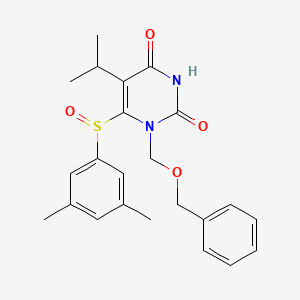![molecular formula C14H12N4S B14900946 3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features a biphenyl group attached to a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-([1,1’-Biphenyl]-4-yl)-3-thiosemicarbazide with hydrazine hydrate in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency.
化学反応の分析
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways depend on the specific application and target organism.
類似化合物との比較
Similar Compounds
1,1’-Biphenyl-4-yl-1H-1,2,4-triazole-3-thione: Similar structure but different substitution pattern.
4-Amino-3-phenyl-1H-1,2,4-triazole-5-thione: Lacks the biphenyl group.
3-(4-Chlorophenyl)-4-amino-1H-1,2,4-triazole-5-thione: Contains a chlorophenyl group instead of a biphenyl group.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of both a biphenyl group and a triazole-thione moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C14H12N4S |
|---|---|
分子量 |
268.34 g/mol |
IUPAC名 |
4-amino-3-(4-phenylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4S/c15-18-13(16-17-14(18)19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,19) |
InChIキー |
OYYOWDSGCHAFRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=S)N3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



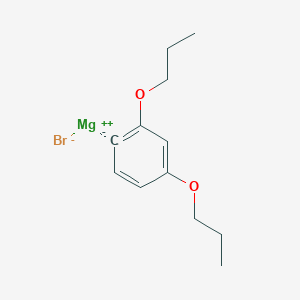

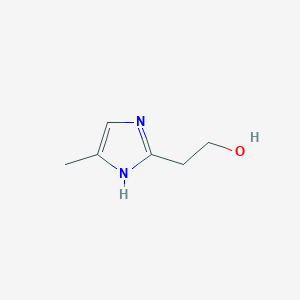

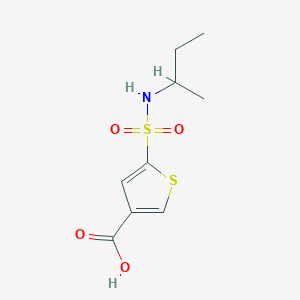

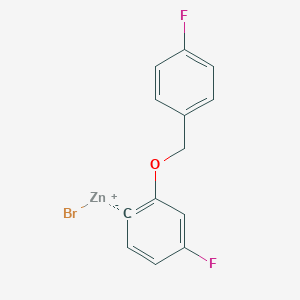
![(2R,3S,3aR,6aR)-Methyl 3-amino-2-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14900920.png)

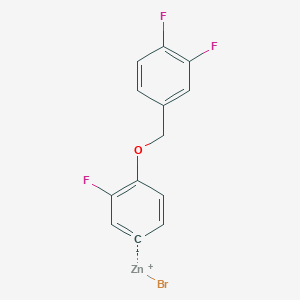
![n-(2-(Thiophen-2-yl)ethyl)benzo[d]oxazol-2-amine](/img/structure/B14900933.png)
